Cinchonidine Dihydrochloride
Overview
Description
Cinchonidine Dihydrochloride is a quinoline alkaloid derived from the bark of the Cinchona tree. It is closely related to other Cinchona alkaloids such as quinine, quinidine, and cinchonine. Historically, Cinchona bark was used by South American indigenous people as an anti-fever agent, and its antimalarial properties were later discovered and harnessed in medicine. Cinchonidine Dihydrochloride has found applications beyond antimalarial therapy, including in stereochemistry and asymmetric synthesis .
2.
Synthesis Analysis
The synthesis of Cinchonidine Dihydrochloride has been a subject of intense research. Early attempts to obtain quinine by chemical synthesis led to significant advancements in understanding the structure of Cinchona alkaloids. Notably, the first total synthesis of quinine was achieved by Stork in 2001, 150 years after quinine’s initial isolation .
3.
Molecular Structure Analysis
Cinchonidine Dihydrochloride has a quinoline-based structure, characterized by a bicyclic ring system. Its stereochemistry plays a crucial role in its biological activity. The precise arrangement of functional groups and chiral centers contributes to its pharmacological effects .
4.
Chemical Reactions Analysis
Cinchonidine Dihydrochloride participates in various chemical reactions, including transformations that convert it into other modular and chiral building blocks. These reactions have implications in synthetic catalysis and medicinal chemistry. Researchers have explored its reactivity, enantioselective transformations, and applications in organic synthesis .
8.
Scientific Research Applications
Asymmetric Synthesis Catalysis
Cinchonidine has been used as a chiral Brønsted base catalyst in the asymmetric synthesis of activated cyclopropanes, showing enantioselectivity up to 82% ee (Kojima et al., 2006).
Sensing of Enantiomeric Excess
Alkylated cinchonidine serves as a fluorescent sensor for chiral carboxylic acids, used in quantifying enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz et al., 2015).
Organocatalysis in Halofunctionalization
Cinchonidine derivatives are important organocatalysts in the enantioselective halofunctionalization of alkenes and alkynes (Zheng et al., 2014).
Heterogeneous Catalysis
Tethered cinchonidine on silica substrates acts as an enantioselective heterogeneous catalyst for thiol additions to unsaturated ketones (Hong et al., 2011).
Conformational Studies
NMR and ab initio investigations have been used to study the conformation of cinchonidine in solution, providing insights into its behavior in different solvents (Bürgi & Baiker, 1998).
Asymmetric Mannich Reactions
Cinchonidine catalyzes enantioselective Mannich reactions, providing access to functionalized building blocks for asymmetric synthesis (Lou et al., 2005).
Quantitative Determination in Cinchona Bark
Supercritical Fluid Chromatography has been used for the quantitative determination of cinchonidine in Cinchona bark, proving effective in pharmaceutical and medicinal research (Murauer & Ganzera, 2018).
Cytotoxicity and Anticancer Research
Cinchonidine isobutyrate ester has been synthesized and assessed for anticancer potential using brine shrimp lethality test, indicating its potential in pharmacology (Mario et al., 2017).
Future Directions
Research on Cinchonidine Dihydrochloride continues to explore its applications beyond malaria treatment. Efforts are underway to develop derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, its potential in asymmetric synthesis and catalysis remains an active area of investigation .
properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBQDNUZNQOCTH-WESSAKMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200414 | |
Record name | Cinchonidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinchonidine Dihydrochloride | |
CAS RN |
524-54-9, 24302-67-8 | |
Record name | Cinchonidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinchonidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinchonine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHONIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNY56C6XYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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